5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde
Description
5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde is a heterocyclic aromatic compound featuring a pyridine core substituted with bromine (position 5), methoxy (position 6), methyl (position 4), and a carbaldehyde group (position 3). This compound is cataloged in pyridine derivative compendiums , highlighting its relevance in synthetic organic chemistry. The methoxy and methyl groups influence electronic and steric properties, modulating solubility and reactivity.
Properties
CAS No. |
2694729-05-8 |
|---|---|
Molecular Formula |
C8H8BrNO2 |
Molecular Weight |
230.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde typically involves the bromination of 6-methoxy-4-methylpyridine-3-carbaldehyde. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 5-Bromo-6-methoxy-4-methylpyridine-3-carboxylic acid.
Reduction: 5-Bromo-6-methoxy-4-methylpyridine-3-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-6-methoxy-4-methylpyridine-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.
Industry: Used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-bromo-6-methoxy-4-methylpyridine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The bromine and formyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences between the target compound and its analogs:
Reactivity and Electronic Effects
- Methoxy vs. Methyl at Position 6 : The methoxy group in the target compound donates electron density via resonance, activating the pyridine ring toward electrophilic substitution. In contrast, the methyl group in 5-bromo-6-methylpyridine-3-carbaldehyde exerts a weaker inductive electron-donating effect, leading to reduced ring activation .
- Aldehyde vs. Ester at Position 3 : The aldehyde group (target compound) is highly reactive, enabling Schiff base formation or nucleophilic additions. The methyl ester in CAS 1190198-25-4 serves as a leaving group, facilitating nucleophilic acyl substitutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
